Distinct Kinase Inhibitor Scaffold Geometry Enables Unique ERK Binding Mode
The 1H-pyrazolo[4,3-c]pyridine scaffold was specifically selected over other pyrazolopyridine isomers in a de novo design effort for ERK inhibitors due to its ability to establish a unique hydrogen bond network within the ERK binding pocket [1]. This design, which originated from the SCH772984 inhibitor, leverages the [4,3-c] fusion pattern to achieve a binding mode not possible with the [3,4-b] or [3,4-c] isomers. The lead compound (Compound 21) containing this core exhibited potent target engagement and strong tumor regression in a BRAF^V600E xenograft model [1]. This demonstrates that the [4,3-c] scaffold provides a validated path to potent ERK inhibition, a claim not generally transferable to other pyrazolopyridine regioisomers.
| Evidence Dimension | Scaffold Geometry and Binding Mode |
|---|---|
| Target Compound Data | 1H-pyrazolo[4,3-c]pyridine core; enables hydrogen bond interactions specific to ERK |
| Comparator Or Baseline | Other pyrazolopyridine isomers (e.g., [3,4-b]pyridine, [3,4-c]pyridine) |
| Quantified Difference | Qualitative: Unique binding mode leading to in vivo efficacy; not quantifiable for core scaffold alone. |
| Conditions | In silico design, in vitro kinase assay, BRAF^V600E xenograft mouse model |
Why This Matters
Procurement of this specific isomer is essential for researchers aiming to replicate or build upon published ERK inhibitor SAR, as alternative scaffolds will not recapitulate the reported binding interactions.
- [1] Lim, J. et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(13), 6501-6511. View Source
